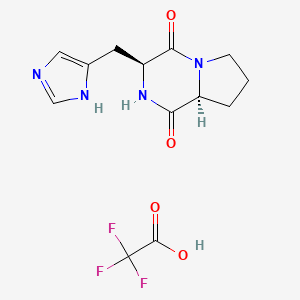
2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazolidine ring, a bromofluorophenyl group, and a dihydrobenzofuran sulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a bromofluorobenzene derivative is introduced to the thiazolidine ring.
Attachment of the Dihydrobenzofuran Sulfonyl Group: This step can be performed using sulfonylation reactions, where the dihydrobenzofuran moiety is sulfonylated and then coupled to the thiazolidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromofluorophenyl group or the sulfonyl group, potentially leading to dehalogenation or desulfonylation.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or desulfonylated derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.
作用机制
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromofluorophenyl group might facilitate binding through halogen bonding, while the sulfonyl group could enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(3-Bromo-4-fluorophenyl)thiazolidine: Lacks the dihydrobenzofuran sulfonyl group, potentially altering its biological activity and chemical reactivity.
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Lacks the bromofluorophenyl group, which might reduce its potency in certain applications.
2-(4-Fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine: Similar but without the bromine atom, which could affect its reactivity and binding properties.
Uniqueness
The presence of both the bromofluorophenyl group and the dihydrobenzofuran sulfonyl moiety in 2-(3-Bromo-4-fluorophenyl)-3-((2,3-dihydrobenzofuran-5-yl)sulfonyl)thiazolidine makes it unique. This combination of functional groups can confer distinct chemical and biological properties, potentially making it more effective in certain applications compared to its analogs.
属性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3S2/c18-14-10-12(1-3-15(14)19)17-20(6-8-24-17)25(21,22)13-2-4-16-11(9-13)5-7-23-16/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSCQONQQXIZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)


![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)


![2-cyano-N-[(furan-2-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2723319.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)
![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)


